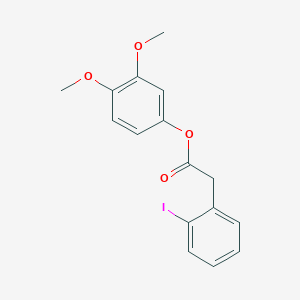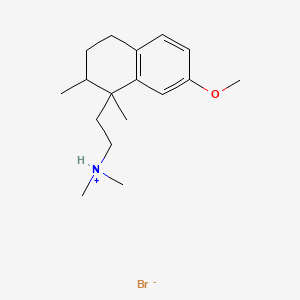![molecular formula C11H9N3O B13787036 N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide CAS No. 943320-54-5](/img/structure/B13787036.png)
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities .
科学研究应用
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Investigated for its potential in treating cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can block γ-aminobutyric acid receptors, similar to the action of zolpidem, a well-known hypnotic . This interaction disrupts normal cellular processes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(3-bromoimidazo[1,2-a]pyridin-8-yl)acetamide
- 8-acetamidoimidazo[1,2-a]pyridine
- N-(2,3-Dimethylimidazo[1,2-A]Pyridin-8-Yl)Pivalamide
Uniqueness
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide stands out due to its ethynyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new drugs and materials.
属性
CAS 编号 |
943320-54-5 |
|---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC 名称 |
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide |
InChI |
InChI=1S/C11H9N3O/c1-3-9-7-12-11-10(13-8(2)15)5-4-6-14(9)11/h1,4-7H,2H3,(H,13,15) |
InChI 键 |
ZDIQPUMXPNYQMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CN2C1=NC=C2C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


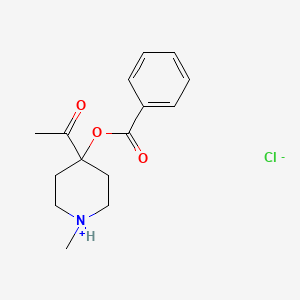
![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)



![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)

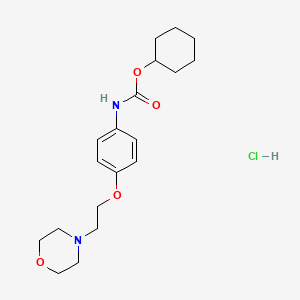
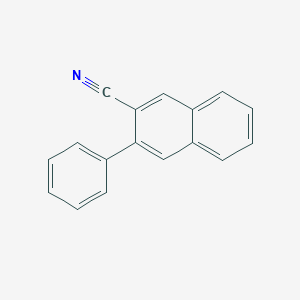
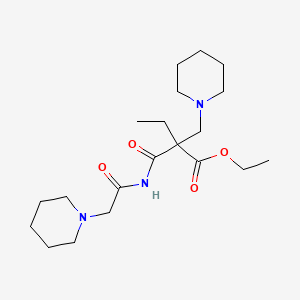
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
